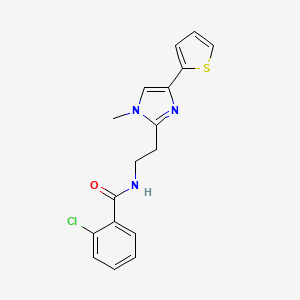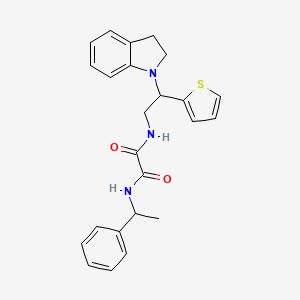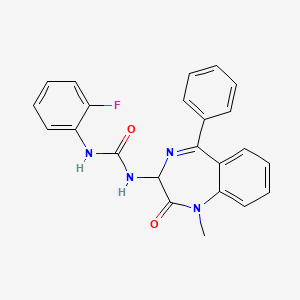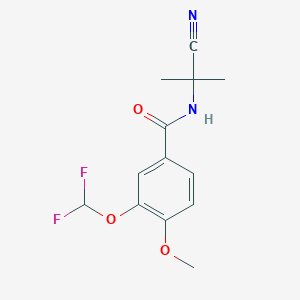![molecular formula C16H21N3O3S B2614530 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide CAS No. 2097931-36-5](/img/structure/B2614530.png)
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a cyclohexyl group and a sulfonamide group. The pyrazole ring is a five-membered aromatic heterocycle, containing two nitrogen atoms .
Physical and Chemical Properties Analysis
This compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .
Scientific Research Applications
Carbonic Anhydrase Inhibition and Cytotoxicity
The research into sulfonamide derivatives, including compounds with a structure similar to 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide, has revealed significant carbonic anhydrase inhibitory activity. These compounds have been synthesized and assessed for their potential in inhibiting carbonic anhydrase isoenzymes hCA I and hCA II, showing superior activity compared to reference compounds. Additionally, some derivatives exhibited cytotoxic activities on tumor and non-tumor cell lines, suggesting their potential for further investigation as cancer therapy agents. Trimethoxy derivatives, in particular, demonstrated higher selectivity for tumor cells, with one compound showing the highest tumor selectivity values, indicating its promise as a lead molecule for cancer treatment research (Kucukoglu et al., 2016).
Antimicrobial and Antitubercular Potentials
Benzene sulfonamide derivatives have also been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies involved molecular docking against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A, revealing some compounds' potential as antitubercular agents. Antibacterial activity against common pathogens such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes has been noted, with certain compounds showing good activity compared to standard drugs like Ampicillin. This highlights their potential application in developing new antimicrobial agents (Shingare et al., 2022).
Acetylcholinesterase Inhibition and Low Cytotoxicity
The integration of pyrazoline and sulfonamide pharmacophores has led to the synthesis of compounds with notable inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds have been tested for their cytotoxicities towards various cancer cell lines and non-tumor cells, revealing low cytotoxicity and potential tumor selectivity in some cases. This suggests their utility in developing new treatments that require carbonic anhydrase or acetylcholinesterase inhibition with minimal side effects on healthy cells (Ozgun et al., 2019).
Properties
IUPAC Name |
3-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-15-4-2-5-16(12-15)23(20,21)18-13-6-8-14(9-7-13)19-11-3-10-17-19/h2-5,10-14,18H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZNXHZQAXIGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2CCC(CC2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol](/img/structure/B2614448.png)



![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2614455.png)

![N-[[1-(2-Phenylethyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2614458.png)
![2-(benzylthio)-7-(4-(diethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614459.png)
![2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide](/img/structure/B2614461.png)
![4-benzyl-N-[4-(difluoromethoxy)phenyl]piperidine-1-carbothioamide](/img/structure/B2614462.png)
![4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2614464.png)
![1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene](/img/structure/B2614466.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2614470.png)
